molecular formula C3H5N3O B2355916 (2R)-2-(azidomethyl)oxirane CAS No. 681225-56-9

(2R)-2-(azidomethyl)oxirane

Cat. No.: B2355916
CAS No.: 681225-56-9
M. Wt: 99.093
InChI Key: JSOGDEOQBIUNTR-GSVOUGTGSA-N
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Description

®-2-(Azidomethyl)oxirane is a chiral epoxide compound characterized by the presence of an azido group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Azidomethyl)oxirane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.

    Azidation Reaction: The hydroxyl group of ®-glycidol is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Epoxidation: The resulting azido alcohol is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form ®-2-(Azidomethyl)oxirane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ®-2-(Azidomethyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized products.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base (e.g., triethylamine) can be used.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the azido group.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Ring-Opening Reactions: Formation of diols or other functionalized alcohols.

    Reduction: Formation of primary amines.

Scientific Research Applications

®-2-(Azidomethyl)oxirane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(Azidomethyl)oxirane involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The oxirane ring’s strain makes it susceptible to nucleophilic attack, leading to various functionalized products.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening and formation of new bonds.

    Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science.

Comparison with Similar Compounds

    (S)-2-(Azidomethyl)oxirane: The enantiomer of ®-2-(Azidomethyl)oxirane, with similar reactivity but different stereochemistry.

    2-(Azidomethyl)oxirane: The racemic mixture of both ®- and (S)-enantiomers.

    2-(Bromomethyl)oxirane: A similar compound where the azido group is replaced by a bromine atom.

Uniqueness: ®-2-(Azidomethyl)oxirane is unique due to its chiral nature and the presence of both an azido group and an oxirane ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-(azidomethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOGDEOQBIUNTR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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